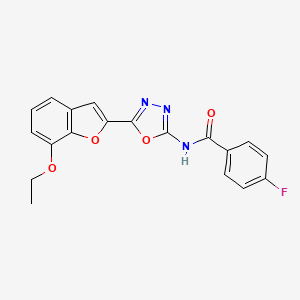

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related chloro-pyridinecarboxamide compounds involves various chemical reactions, including condensation, cyclization, and amidation processes. For example, one study described the synthesis of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide through microwave irradiation, indicating the versatility of chloro-pyridinecarboxamides in chemical synthesis (Xiaojing Zhang et al., 2006).

Molecular Structure Analysis

Molecular structure analyses of compounds related to 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide reveal intricate details about their geometry and interactions. For instance, crystallographic studies have provided insights into the planarity of the pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonds that link molecules into infinite chains (Xiaojing Zhang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving chloro-pyridinecarboxamide derivatives are varied and can lead to the synthesis of novel compounds. For example, the condensation of 5-oxopyrrolidine-3-carboxylic acids with carbonyldiimidazole and benzamidoximes results in the formation of novel bicyclic systems, showcasing the chemical reactivity of these compounds (Y. Kharchenko et al., 2008).

Physical Properties Analysis

The physical properties of chloro-pyridinecarboxamides, such as solubility and thermal stability, are critical for their application in various fields. Studies on related compounds have shown that they are soluble at room temperature in polar solvents, which is beneficial for their use in chemical synthesis and pharmaceutical applications (K. Faghihi & Z. Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties of chloro-pyridinecarboxamide derivatives, such as reactivity and potential for forming various chemical bonds, are essential for their use in the creation of new materials and drugs. The synthesis of polyamides through direct polycondensation using chloro-pyridinecarboxamide compounds as intermediates highlights their utility in developing polymers with specific properties (H. Kimura et al., 1992).

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide serves as a key compound in the synthesis of various novel compounds, demonstrating its importance in chemical research. For instance, it has been used in the synthesis of new pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds are synthesized through reactions involving carbonyl compounds, chloroacetyl chloride, and other synthons, leading to complex pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antioxidant Activity

5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide derivatives have been synthesized and screened for their antioxidant activity. Specifically, derivatives containing various substituents like chloro, hydroxyl, isopropyl, nitro, nitroso, and amino groups have shown potent antioxidant activities. These activities were assessed through methods such as DPPH radical scavenging method and reducing power assay, highlighting the compound's potential in contributing to antioxidant research (Tumosienė et al., 2019).

Structural Characterization and Bioactivity

The compound also plays a crucial role in the structural characterization of novel compounds and the exploration of their biological activities. For instance, it has been involved in the preparation of novel non-peptide CCR5 antagonist compounds. The structure and bioactivity of these compounds, particularly as CCR5 antagonists, have been characterized and tested, shedding light on their potential therapeutic applications (Bi, 2014).

Synthesis of Antimicrobial Agents

In antimicrobial research, derivatives of 5-Chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide have been utilized in the synthesis of antimicrobial agents. For example, pyridothienopyrimidines and pyridothienotriazines synthesized from this compound have been tested for their antimicrobial activities, indicating its potential in developing new antimicrobial drugs (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

A related study on indole derivatives suggests that they have a good pharmacokinetic profile .

Result of Action

Indole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have a significant impact at the molecular and cellular levels .

Action Environment

It’s worth noting that the efficacy of similar compounds, such as those used in suzuki–miyaura coupling, can be influenced by a combination of mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2/c14-9-3-1-8(2-4-9)6-17-7-10(15)5-11(12(16)18)13(17)19/h1-5,7H,6H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGJOBSBBZXDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C=C(C2=O)C(=O)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Difluoro-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2483905.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)

![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)

![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)

![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)